molecular formula C8H7NO3S B055665 1-Benzofuran-2-Sulfonamide CAS No. 124043-72-7

1-Benzofuran-2-Sulfonamide

Katalognummer: B055665
CAS-Nummer: 124043-72-7
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: PBECZJTWMSIKFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzofuran-2-sulfonamide (CAS: 124043-72-7) is a heterocyclic organic compound featuring a benzofuran core fused with a sulfonamide functional group. Its molecular formula is C₈H₇NO₃S, with a molecular weight of 197.21 g/mol (Fig. 1). The compound is commercially available for research purposes (e.g., CymitQuimica offers 50 mg for €489.00) and serves as a precursor for synthesizing bioactive molecules .

Key structural features include:

  • Planar benzofuran ring: Enhances aromatic stability and π-π stacking interactions.
  • Sulfonamide group: Imparts acidity (pKa ~10) and solubility in polar solvents.
  • Electron-withdrawing sulfonyl group: Modulates electronic effects on the benzofuran system, influencing reactivity .

Vorbereitungsmethoden

Cyclization of Phenolic Precursors

The benzofuran core is often synthesized via cyclization reactions starting from phenolic derivatives. A common approach involves the use of o-hydroxyacetophenones or salicylaldehyde analogs under basic or acidic conditions. For example, calcium carbide-mediated cyclization with substituted amines and salicylaldehydes generates benzofuran intermediates, which are subsequently sulfonated . This method leverages copper bromide as a catalyst in dimethyl sulfoxide (DMSO), achieving yields of 70–85% for the benzofuran intermediate .

Key Reaction Conditions :

  • Substrates : Salicylaldehyde derivatives, calcium carbide.

  • Catalyst : CuBr (10 mol%).

  • Solvent : DMSO/H₂O.

  • Temperature : 80–100°C.

The intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by amidation with aqueous ammonia (25% NH₃) at room temperature .

Direct Sulfonation of Benzofuran Derivatives

Sulfonation Using Chlorosulfonic Acid

1-Benzofuran-2-sulfonyl chloride is synthesized by treating benzofuran with excess ClSO₃H under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution at the 2-position due to the electron-rich furan ring .

\text{Benzofuran} + \text{ClSO₃H} \xrightarrow{\text{0–5°C, 2h}} \text{1-Benzofuran-2-sulfonyl chloride} + \text{HCl} \quad \text{(Yield: 65–75%)}

Amidation of Sulfonyl Chloride

The sulfonyl chloride intermediate is reacted with ammonia or primary amines to form the sulfonamide. For 1-benzofuran-2-sulfonamide, gaseous NH₃ is bubbled through a solution of the sulfonyl chloride in tetrahydrofuran (THF) at 0°C .

\text{1-Benzofuran-2-sulfonyl chloride} + \text{NH₃} \xrightarrow{\text{THF, 0°C}} \text{this compound} + \text{HCl} \quad \text{(Yield: 80–90%)}

Optimization Notes :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

  • Temperature Control : Maintaining 0–5°C minimizes side reactions.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated cross-coupling offers regioselective access to sulfonamide derivatives. A reported method involves Suzuki-Miyaura coupling between 2-bromo-1-benzofuran and sulfonamide-bearing boronic acids .

Reaction Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : Toluene/EtOH (3:1).

  • Temperature : 90°C, 12h.

\text{2-Bromo-1-benzofuran} + \text{R-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound} \quad \text{(Yield: 50–60%)}

Limitations : Lower yields due to competing proto-deboronation.

Copper catalysts enable direct sulfonamide group introduction via C–H functionalization. A one-pot method uses CuI (20 mol%) and N-fluorobenzenesulfonimide (NFSI) as the sulfonamide source .

Procedure :

  • Substrate : 1-Benzofuran.

  • Sulfonamide Source : NFSI.

  • Conditions : DMF, 100°C, 8h.

\text{1-Benzofuran} + \text{NFSI} \xrightarrow{\text{CuI}} \text{this compound} \quad \text{(Yield: 45–55%)}

Advantages : Avoids sulfonyl chloride intermediates.

Comparative Analysis of Methods

Method Yield (%) Catalyst Key Advantage Limitation
Cyclization + Sulfonation65–85CuBrHigh regioselectivityMulti-step synthesis
Direct Sulfonation80–90High efficiencyRequires ClSO₃H handling
Palladium Coupling50–60Pd(PPh₃)₄ModularityCostly catalysts
Copper-Mediated45–55CuIOne-pot reactionModerate yields

Challenges and Optimization Strategies

Byproduct Formation

Side products like 1-benzofuran-3-sulfonamide arise from poor regiocontrol. Using bulky ligands (e.g., P(t-Bu)₃) in palladium catalysis reduces isomerization .

Solvent Effects

  • THF vs. DMF : THF improves solubility of NH₃ but slows reaction kinetics.

  • Additives : Triethylamine (5 mol%) enhances amidation rates by scavenging HCl .

Recent Advances (2022–2025)

Photocatalytic Sulfonylation

Visible-light-mediated sulfonylation using eosin Y as a photocatalyst achieves 70% yield under mild conditions (25°C, 6h) .

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup with ClSO₃H and NH₃ achieves 88% yield in 15 minutes .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Benzofuran-2-sulfonamide has the molecular formula C8H7NO3S\text{C}_8\text{H}_7\text{N}\text{O}_3\text{S} and is characterized by a benzofuran core substituted with a sulfonamide group. The structural features of this compound contribute to its biological activity, making it a valuable scaffold in drug discovery.

Pharmacological Applications

This compound has been investigated for various pharmacological activities, including:

  • Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against resistant strains of bacteria and fungi. A study highlighted the synthesis of benzofuran derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Benzofuran compounds are being explored as potential anticancer agents. For example, derivatives have been synthesized that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study reported that certain benzofuran derivatives exhibited selective cytotoxicity against breast cancer cells .
  • Carbonic Anhydrase Inhibition : Recent studies have identified this compound derivatives as selective inhibitors of human carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, and their inhibition may provide therapeutic benefits in conditions such as glaucoma and epilepsy. The most potent inhibitors reported had IC50 values in the nanomolar range .

Antimicrobial Efficacy

A series of studies synthesized and evaluated this compound derivatives for their antimicrobial activity. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing superior efficacy compared to traditional antibiotics .

Anticancer Activity

In a notable study, researchers developed a library of benzofuran-based compounds and assessed their anticancer properties. The findings revealed that specific derivatives significantly inhibited the growth of various cancer cell lines, suggesting their potential as leads for new anticancer drugs .

Carbonic Anhydrase Inhibition

Research focusing on the inhibition of human carbonic anhydrases demonstrated that benzofuran-2-sulfonamide derivatives could selectively inhibit CA II with high potency. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/EnzymeIC50/Activity Level
AntibacterialVarious benzofuran derivativesS. aureus, E. coliVaries (nM to μg/mL)
AntifungalBenzofuran-5-ol derivativesCandida spp., A. nigerMIC 1.6-12.5 μg/mL
AnticancerBenzofuran derivativesBreast cancer cell linesIC50 < 10 μM
Carbonic Anhydrase InhibitionThis compoundCA IIIC50 = 16.7 nM

Wirkmechanismus

2-(2-Methylbenzamido)acetic acid exerts its effects by acting as a metabolite in the mitochondrial fatty acid beta-oxidation pathway. It is involved in the breakdown of fatty acids to produce energy. The compound targets enzymes in the beta-oxidation pathway, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle for energy production .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Biological Activity/Applications Reference
1-Benzofuran-2-sulfonamide C₈H₇NO₃S Benzofuran, sulfonamide Precursor for carbonic anhydrase inhibitors
3-(1-Benzofuran-2-yl)-1,2-oxazole C₁₁H₇NO₂ Benzofuran, oxazole Antioxidant (NO scavenging, lipid peroxidation inhibition)
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₂O₄S Benzofuran, sulfone, ketone Structural studies; potential antimicrobial activity
Benzenesulfonamide (2-methyl) C₇H₉NO₂S Benzene, sulfonamide, methyl Carbonic anhydrase inhibition (selectivity varies with substitution)
Benzofuran-2-sulfonic acid methylamide C₉H₉NO₃S Benzofuran, sulfonamide, methyl Experimental (structural analog with modified solubility)

Pharmacological and Chemical Properties

Bioactivity: this compound is explored for carbonic anhydrase (CA) inhibition, similar to benzenesulfonamide derivatives. However, its benzofuran core may reduce selectivity compared to simpler benzenesulfonamides (e.g., 2-methyl benzenesulfonamide) . 3-(1-Benzofuran-2-yl)-1,2-oxazole derivatives exhibit antioxidant activity (e.g., 75% NO scavenging at 100 μM), outperforming ascorbic acid in some assays .

Synthetic Utility: 1-Benzofuran-2-sulfonyl chloride (CAS: 17070-58-5) is a key intermediate for sulfonamide derivatives, enabling nucleophilic substitution reactions . 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone demonstrates the structural versatility of benzofuran-sulfone hybrids, with crystallographic studies confirming planarity and intermolecular interactions .

Commercial Availability :

  • This compound is priced higher (€489.00/50 mg) than benzenesulfonamide derivatives (e.g., 2-methyl benzenesulfonamide at ~€200/50 mg), reflecting its specialized applications .

Key Research Findings

  • Antioxidant Activity : Benzofuran-oxazole hybrids (e.g., compound 3c in ) show dose-dependent inhibition of lipid peroxidation (IC₅₀ = 32 μM), attributed to radical scavenging via the oxazole ring.
  • Structural Insights: X-ray studies of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone reveal a dihedral angle of 8.2° between benzofuran and sulfone planes, optimizing steric and electronic interactions .
  • Enzyme Inhibition : Benzenesulfonamides with methyl substituents (e.g., 2-methyl) exhibit higher CA IX/XII selectivity compared to benzofuran derivatives, likely due to reduced steric hindrance .

Biologische Aktivität

1-Benzofuran-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent findings, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound belongs to a class of compounds known for their potential therapeutic applications. The biological activities associated with this compound can be categorized as follows:

  • Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties, including activity against various bacterial strains and fungi. For instance, compounds derived from benzofuran have been tested against Mycobacterium tuberculosis with promising results, indicating low cytotoxicity and effective inhibition at micromolar concentrations .
  • Anti-inflammatory Effects : Research has demonstrated that benzofuran compounds exhibit notable anti-inflammatory properties. A study highlighted that certain benzofurans significantly inhibited inflammation through pathways such as TLR4/NF-κB, suggesting their potential in treating inflammatory diseases .
  • Anticancer Potential : The anticancer activity of benzofuran derivatives has been explored extensively. For example, specific derivatives have shown selective inhibition of cancer cell lines, with mechanisms involving the disruption of critical signaling pathways like AKT .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : Modifications at specific positions on the benzofuran ring can enhance or diminish biological activity. For instance, studies indicate that substituents at the C-2 position significantly affect antimicrobial potency .
  • Sulfonamide Group Influence : The presence of the sulfonamide group is essential for the compound's interaction with biological targets. Research indicates that modifications to this group can alter the binding affinity and selectivity towards carbonic anhydrases (CAs), which are implicated in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study synthesized various benzofuran derivatives and assessed their antimicrobial activity against M. tuberculosis. The most active compound demonstrated an IC90 value below 0.60 μM, showcasing its potential as a novel antimycobacterial agent .
  • Anti-inflammatory Mechanisms : In vitro assays revealed that certain benzofurans could reduce pro-inflammatory cytokine levels significantly. One compound was found to surpass standard anti-inflammatory drugs in efficacy .
  • Anticancer Activity : A derivative was evaluated against lung cancer cell lines and exhibited selective inhibition of cell growth with an IC50 value of 16.4 μM, indicating its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

CompoundActivity TypeIC50/MIC (µM)Notes
This compoundAntimicrobial<0.60Effective against M. tuberculosis
2-(4-methoxyphenyl)-benzofuranAntimicrobial3.12Low cytotoxicity
Benzofuran derivative (MCC1019)Anticancer16.4Selective inhibition in lung cancer
Benzofuran compoundAnti-inflammatoryN/ASuperior to standard anti-inflammatories

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzofuran-2-Sulfonamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, sulfonamide derivatives can be prepared via nucleophilic substitution using benzenesulfonyl chloride intermediates. A common approach involves reacting 1-Benzofuran-2-sulfonyl chloride with amines (e.g., prop-2-yn-1-amine) under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond . Purification is achieved via column chromatography (hexane/EtOAc gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying chemical environments, such as sulfonamide NH protons (δ ~10-12 ppm) and benzofuran aromatic signals. X-ray crystallography has been used to confirm the planar geometry of the benzofuran-sulfonamide moiety, with bond angles and lengths reported in crystallographic data . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What are the initial steps to assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways. For example, NLRP3 inflammasome inhibition studies involve treating macrophage cell lines with the compound and measuring IL-1β secretion via ELISA. Dose-response curves (e.g., IC₅₀ values) and cytotoxicity assays (MTT or LDH release) are essential to establish therapeutic windows .

Advanced Research Questions

Q. How can structural modifications to this compound improve its bioactivity or selectivity?

  • Methodological Answer : Introduce substituents at the benzofuran or sulfonamide groups to modulate electronic or steric effects. For example:

  • Electron-withdrawing groups (e.g., Cl, F) at the benzofuran 5-position enhance metabolic stability .
  • Alkyl/aryl extensions on the sulfonamide nitrogen (e.g., phenethyl or cyclohexyl groups) improve target binding via hydrophobic interactions .
  • Quantitative Structure-Activity Relationship (QSAR) models, validated with experimental IC₅₀ data, can guide rational design .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound purity. To address this:

  • Reproduce experiments using standardized protocols (e.g., ATP concentration in kinase assays).
  • Re-analyze synthetic intermediates via HPLC or NMR to rule out impurities .
  • Meta-analysis of published data can identify trends, such as higher potency in analogs with para-substituted sulfonamides .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Predict binding modes using crystal structures of target proteins (e.g., NLRP3 or carbonic anhydrase) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kon and koff) .
  • Cryo-EM : Resolve compound-induced conformational changes in large protein complexes .

Q. How can researchers optimize reaction yields for complex this compound derivatives?

  • Methodological Answer :

  • Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole-linked derivatives (e.g., 73% yield with CuSO4/sodium ascorbate) .
  • Solvent optimization : Acetone/water mixtures (1:1) enhance solubility of polar intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for thermally stable analogs .

Eigenschaften

IUPAC Name

1-benzofuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECZJTWMSIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444336
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124043-72-7
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[b]furane (2.5 mmol) in dry THF (1.5 mL) and cooled to 0° C. is slowly added 1.6 M n-BuLi in hexane (1.7 mL, 2.5 mmol). The temperature is maintained at 0° C. and the reaction mixture is stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and is transferred by canula to a well-stirred solution of sulfuryl chloride (410 μL, 5.1 mmol) in hexane (2.0 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of the corresponding sulfonyl chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with concentrated HCl and the product extracted into ethyl acetate. The organic phase is washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by silica gel chromatography (eluent: hexane 4/ethyl acetate 1) to afford the title compound (211 mg, 43%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
410 μL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
solvent
Reaction Step Nine
Yield
43%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.